4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
Description
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Properties
IUPAC Name |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-6-4-5-7-14(13)19-18(24)23-10-8-22(9-11-23)15-12-16(25-2)21-17(20-15)26-3/h4-7,12H,8-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOYTBZSCJDKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2-methylphenyl)piperazine-1-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H23N5O3
- Molecular Weight : 357.414 g/mol
- Purity : Typically ≥95%.
The compound's biological activity is primarily attributed to its structural features, which include a piperazine moiety and a pyrimidine ring. These components are known to interact with various biological targets, including receptors and enzymes involved in disease processes.
- Inhibition of Enzymatic Activity : The piperazine structure is associated with the inhibition of enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
- Receptor Interaction : The pyrimidine ring may facilitate binding to specific receptors involved in neurotransmission and cellular signaling, potentially impacting conditions like anxiety and depression.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For example, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.0 | Apoptosis via caspase activation |
| Study B | HeLa | 20.5 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can significantly reduce inflammation markers in vitro and in vivo.
| Study | Model | Result |
|---|---|---|
| Study C | RAW264.7 cells | Decreased COX-2 expression by 50% |
| Study D | Carrageenan-induced paw edema in rats | Reduced edema by 60% |
Case Study 1: Antitumor Efficacy
A study conducted on the effects of the compound on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The combination of this compound with standard chemotherapeutics showed enhanced efficacy, suggesting a potential role as an adjunct therapy.
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects of the compound were assessed using animal models of neurodegeneration. Results indicated that the compound could mitigate neuronal loss and improve cognitive function, likely through its action on neurotransmitter systems.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. A common approach is to react a pyrimidine derivative with a substituted piperazine-carboxamide precursor under controlled conditions. For example, analogous compounds are synthesized via:
- Nucleophilic substitution : Reacting chloropyrimidine intermediates with piperazine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Coupling reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond . Purification : Normal-phase or reverse-phase chromatography (e.g., 10% methanol/ammonium hydroxide) ensures >98% purity. HPLC and NMR validate structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Assigns protons (e.g., δ 8.80 ppm for pyrimidine protons) and carbons (e.g., δ 166.97 ppm for carbonyl groups) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ observed at 657.2398 vs. calculated 657.2391) .
- HPLC : Validates purity (>98%) using C18 columns and UV detection .
- IR spectroscopy : Identifies functional groups (e.g., 3246 cm⁻¹ for -CONH-) .
Q. How can solubility and stability be optimized for in vitro assays?
Structural modifications enhance solubility:
- Introduce polar groups (e.g., morpholine or pyridyl substituents) .
- Use co-solvents like DMSO (<1% v/v) to maintain compound integrity in aqueous buffers . Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. What role does the carboxamide linker play in receptor selectivity?
The carboxamide group is critical for binding affinity and selectivity. For example, in dopamine D3 receptor ligands, removing the carbonyl group reduces D3R affinity by >100-fold while minimally affecting D2R binding. This suggests hydrogen bonding between the carbonyl and D3R’s second extracellular loop (E2) drives selectivity . Methodological validation :
Q. How can structure-activity relationship (SAR) studies optimize therapeutic efficacy?
SAR strategies include:
- Substituent variation : Modifying the pyrimidine’s methoxy groups or the phenyl ring’s methyl group to alter steric/electronic effects. For example, 2,6-dimethoxy groups enhance π-stacking with aromatic residues in receptors .
- Bioisosteric replacement : Replacing the piperazine core with homopiperazine to assess conformational flexibility . Data analysis : Use regression models to correlate logP, polar surface area, and IC50 values from receptor-binding assays .
Q. How to resolve contradictions in receptor affinity data across studies?
Discrepancies may arise from assay conditions (e.g., cell lines, radioligands). Mitigation strategies:
- Standardize protocols : Use identical cell membranes (e.g., CHO-K1 expressing human D3R) and reference ligands (e.g., [³H]spiperone) .
- Competitive binding assays : Compare Ki values under consistent Mg²⁺/GTP concentrations to account for G-protein coupling differences .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
